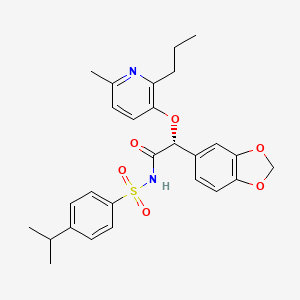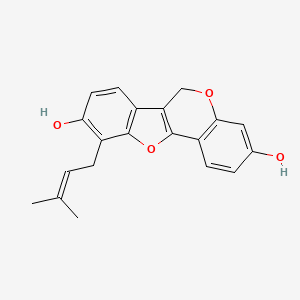
Hypolaetin
概要
説明
Hypolaetin is a flavonoid compound found in various plants, including Malva sylvestris (common mallow) and Althaea officinalis (marshmallow)[“]. Scientific research has shown that this compound exhibits anti-inflammatory and anti-ulcer properties[“]. Studies have demonstrated its potential in reducing inflammation and protecting against gastric mucosal damage[“].
Molecular Structure
Atomic Arrangement
Hypolaetin has a molecular formula of C15H10O7[“]. It consists of 15 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms[“].
Bonding Type
This compound contains covalent bonds, including single and double bonds between carbon and hydrogen atoms, as well as carbon and oxygen atoms[“].
Geometry
The geometry of this compound is based on its flavone structure, which includes a fused benzene and pyran ring system[“].
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the presence of multiple hydroxyl groups (-OH) and the conjugated double bond system within the flavone structure.
Stereochemistry
This compound has stereoisomers due to the presence of multiple chiral centers in its structure.
Resonance Structure
This compound exhibits resonance structures due to the conjugated double bond system, which allows for the delocalization of electrons within the molecule.
作用機序
Target of Action
Hypolaetin primarily acts on enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also interacts with free radicals, acting as an antioxidant.
Mode of Action
This compound inhibits the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators. As an antioxidant, it neutralizes free radicals, preventing cellular damage.
Result of Action
The inhibition of COX and LOX leads to reduced inflammation and pain. The antioxidant activity helps protect cells from oxidative stress and damage.
Action Environment
Environmental factors such as pH and the presence of other compounds can affect the stability and efficacy of this compound. For example, acidic environments might reduce its antioxidant activity.
Physical Properties
State
Hypolaetin is typically a solid at standard temperature and pressure.
Color and Appearance
It generally appears as a yellow crystalline powder. The crystals are usually smooth and uniform in appearance.
Density
Specific density values may vary, but it generally has a moderate density typical of organic compounds.
Melting Point and Boiling Point
This compound has a melting point around 200°C. The boiling point isn't often cited due to its decomposition before boiling.
Solubility
This compound is sparingly soluble in water, but more soluble in organic solvents like ethanol and methanol.
Hardness
As a crystalline powder, its hardness is not typically measured like metals, but it would be relatively soft compared to inorganic materials.
Chemical Properties
Chemical Reaction Type
Hypolaetin participates in typical chemical reactions for flavonoids, such as oxidation and reduction. It can also form complexes with metals.
Reactivity
This compound is moderately reactive. It can react with oxygen and free radicals, exhibiting antioxidant properties. It's relatively stable in acidic and neutral conditions but may degrade in strongly alkaline environments.
Redox Properties
This compound has both reducing and oxidizing properties due to its ability to donate and accept electrons in redox reactions.
Acidity and Alkalinity
As a flavonoid, this compound is mildly acidic.
Stability
This compound is stable under normal conditions but can decompose when exposed to high temperatures or strong bases. It's light-sensitive and should be stored in a dark, cool place to maintain its stability.
Toxicity
This compound is generally considered to have low toxicity, but high doses may cause gastrointestinal disturbances.
Biochemical Properties
Biochemical Properties
Hypolaetin acts as an anti-inflammatory and antioxidant. It interacts with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity. It also scavenges free radicals, reducing oxidative stress.
Cellular Effects
This compound can reduce inflammation and protect cells from oxidative damage. It promotes cellular health and can prevent apoptosis (cell death) induced by oxidative stress.
Molecular Mechanism
This compound inhibits COX and LOX, reducing pro-inflammatory mediators. It also donates electrons to neutralize free radicals, preventing oxidative damage to cellular components like DNA, lipids, and proteins.
Time Effect
The effects of this compound can change over time, with initial antioxidant and anti-inflammatory actions potentially leading to longer-term cellular protection and improved health outcomes.
Related Small Molecules
D-2-Hydroxypentanedioic acid disodium salt,Nicotinamide N-oxide,3-Hydroxy-1,5-pentanedioic--d5 Acid,1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine,NG,NG'-Dimethyl-L-arginine-d6,Trioctanoin-carboxyls-13C3,N-Acetylserine,N-Acetyl-L-glutamic acid-d5,DL-Alanine-15N,Biliverdin (hydrochloride),2-Mercaptobenzothiazole,3-Amino-L-alanine hydrochloride,n-Propyl 4-Hydroxybenzoate--d4,Pregnenolone sulfate sodium salt
科学的研究の応用
Anti-inflammatory Research
Hypolaetin is widely studied for its anti-inflammatory properties. Researchers investigate how it can inhibit enzymes like COX and LOX, providing potential treatments for conditions involving chronic inflammation.
Antioxidant Studies
This compound is a potent antioxidant, making it a subject of interest in studies aiming to combat oxidative stress. It's examined for its ability to scavenge free radicals and protect cells from damage.
Cancer Research
Due to its antioxidant and anti-inflammatory properties, this compound is explored for its potential in cancer prevention and treatment. Researchers study its effects on cancer cell proliferation and apoptosis.
Cardiovascular Health
This compound’s ability to reduce oxidative stress and inflammation is investigated in the context of cardiovascular health. Studies focus on its potential to improve heart function and prevent atherosclerosis.
Neuroprotection
Researchers explore this compound’s potential neuroprotective effects, particularly its ability to reduce neuronal damage caused by oxidative stress and inflammation. It’s studied for applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-Microbial Research
This compound is examined for its antimicrobial properties, including its effectiveness against various bacteria and fungi. This research aims to develop new antimicrobial agents.
Dermatology
In dermatological research, this compound is studied for its ability to protect skin cells from oxidative damage and inflammation, with potential applications in treating skin disorders and improving skin health.
Metabolic Syndrome
Studies investigate this compound's role in managing metabolic syndrome by improving insulin sensitivity, reducing inflammation, and protecting against oxidative damage.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIXDIITRKTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415167 | |
| Record name | Hypolaetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27696-41-9 | |
| Record name | Hypolaetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27696-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypolaetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypolaetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYPOLAETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9TM8PY56J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of hypolaetin?
A1: this compound has been shown to interact with various enzymes, including:
- Lipoxygenases: this compound exhibits selective inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. [] []
- Cyclooxygenases: While generally less potent than its 5-lipoxygenase inhibition, this compound can also inhibit cyclooxygenases, particularly at low hydroxyl substitution levels. []
- Tyrosinase: this compound demonstrates inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis, suggesting potential applications in skin pigmentation disorders. [] []
- Glycogen phosphorylase: this compound exhibits inhibitory activity against glycogen phosphorylase, particularly the dephosphorylated form (GPb), suggesting potential as an antidiabetic agent. []
Q2: What are the downstream effects of this compound's interaction with these targets?
A2: this compound's interaction with these targets leads to a variety of downstream effects:
- Anti-inflammatory activity: By inhibiting 5-lipoxygenase, this compound can suppress the production of leukotrienes, leading to reduced inflammation in models like carrageenan-induced paw edema. [] []
- Anti-melanogenic effects: Inhibition of tyrosinase by this compound can reduce melanin synthesis, as observed in both cellular models and zebrafish pigmentation assays. [] []
- Potential antidiabetic effects: Inhibition of glycogen phosphorylase by this compound may contribute to its potential in managing type 2 diabetes by regulating glycogenolysis. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H10O7, and its molecular weight is 302.24 g/mol.
Q4: What spectroscopic data are available for this compound?
A4: this compound has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data have been reported, providing insights into the structure and connectivity of atoms within the molecule. [] []
- Ultraviolet-Visible (UV) Spectroscopy: UV spectral data help identify characteristic absorption patterns associated with the flavonoid structure. []
- Mass Spectrometry (MS): MS analysis, often coupled with HPLC or other separation techniques, allows for the identification and quantification of this compound in complex mixtures. [] [] []
Q5: Have there been any computational studies on this compound?
A5: Yes, computational chemistry has been employed to study this compound, including:
- Molecular docking simulations: These simulations have been used to investigate the binding interactions of this compound with enzymes like tyrosinase, providing insights into potential mechanisms of action. [] []
- QSAR (Quantitative Structure-Activity Relationship) models: QSAR models have been developed to explore the relationship between the structure of this compound and its biological activity, such as its inhibitory potency against glycogen phosphorylase. []
Q6: How do structural modifications affect this compound's activity?
A6: Structural modifications can significantly impact this compound's activity:
- Glycosylation: The presence of sugar moieties can drastically alter activity. For instance, this compound-8-glucoside is a weaker inhibitor of 5-lipoxygenase compared to its aglycone, this compound. []
- Hydroxylation: The number and position of hydroxyl groups are crucial. This compound's inhibitory potency and selectivity against 5-lipoxygenase are attributed to the presence of the 3′,4′-vicinal diol (catechol) in ring B and additional hydroxyl substituents. []
- Methylation and Acetylation: Studies suggest that methylation at position C-8 of the flavone skeleton can enhance antidiabetic activity. Additionally, acetylation at C-5 and C-7 may further boost this effect. []
Q7: What is known about the stability and formulation of this compound?
A7: While specific stability data are limited in the provided research, some insights can be drawn:
- Seasonal variation: Studies on Sideritis mugronensis indicate that this compound-8-glucoside content varies throughout the plant's growth cycle, with maximum levels observed in early summer. []
- Extraction methods: Various extraction methods, including ultrasound-assisted extraction, have been explored to optimize the yield and potentially influence the stability of this compound from plant sources. []
Q8: What is known about the ADME of this compound?
A8: The research provides some insights into the metabolism and excretion of this compound:
- Metabolism: Following ingestion of Sideritis scardica decoction, this compound undergoes extensive metabolism in humans, leading to various metabolites, including glucuronide, sulfate, and methylated forms. [] []
- Excretion: Urinary excretion is a significant elimination route for this compound metabolites. The excretion profiles of this compound and its metabolites can vary significantly. []
Q9: What in vitro and in vivo models have been used to study this compound?
A9: Various models have been employed to investigate the biological activities of this compound:
- In vitro assays:
- In vivo models:
- Carrageenan-induced paw edema: This model in rats has been employed to assess the anti-inflammatory activity of this compound. [] []
- Cold-restraint induced gastric lesions: Used to evaluate the gastroprotective effects of this compound in rats. []
- Zebrafish pigmentation assay: Utilized to study the anti-melanogenic effects of this compound in a live organism. []
- HRM-2 hairless mice: Employed to investigate the skin-lightening effects of this compound in a hyperpigmentation animal model. []
Q10: What is known about the toxicity of this compound?
A10: While comprehensive toxicity data are limited in the provided research, some findings suggest a relatively safe profile:
- Gastric safety: this compound-8-glucoside has shown a better gastric safety profile than phenylbutazone, a non-steroidal anti-inflammatory drug, in rat studies. []
Q11: What analytical techniques are used to study this compound?
A11: A variety of analytical methods are employed for the characterization and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode array detection (DAD) or mass spectrometry (MS), is widely used to separate, identify, and quantify this compound and its derivatives in plant extracts and biological samples. [] [] []
- Thin-Layer Chromatography (TLC): TLC, including two-dimensional TLC, is employed for the separation and preliminary identification of this compound and its derivatives. []
- Mass Spectrometry (MS): MS techniques, including tandem MS (MS/MS), are crucial for the structural elucidation and quantification of this compound and its metabolites. [] [] []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D and 2D techniques, is essential for determining the structure of this compound and its derivatives. [] []
- Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy aids in the identification of this compound based on its characteristic absorption spectrum. []
Q12: Have analytical methods for this compound been validated?
A12: Yes, validation of analytical methods for this compound has been performed, particularly for quantitative analysis:
- Comparison of MS and UV detection: Studies have compared the performance of ion trap MS and UV detection for quantifying flavonoids, including this compound derivatives. Results indicated that MS methods are comparable to UV in terms of precision and accuracy, with superior selectivity and sensitivity. []
Q13: What cross-disciplinary applications of this compound research are being explored?
A13: this compound research spans multiple disciplines, including:
- Ethnopharmacology: Investigating the traditional use of this compound-containing plants like Sideritis species for various ailments provides valuable leads for scientific investigation. [] []
- Medicinal chemistry: Understanding the SAR of this compound allows for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties. []
- Cosmetics: this compound's anti-tyrosinase and potential anti-ageing properties make it a promising candidate for cosmetic applications, particularly for skin-lightening and anti-wrinkle formulations. [] []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzothiazol-6-ylamino]-4-[indan-5-ylamino]-pyrimidine hydrochloride](/img/structure/B1241133.png)
![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)

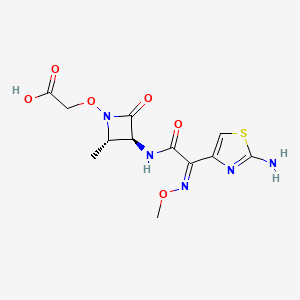
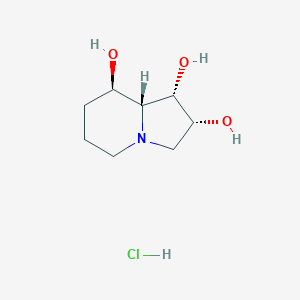
![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)
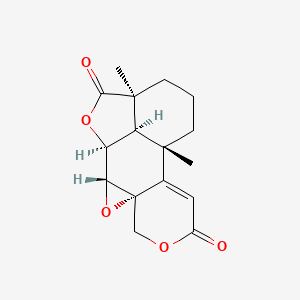
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
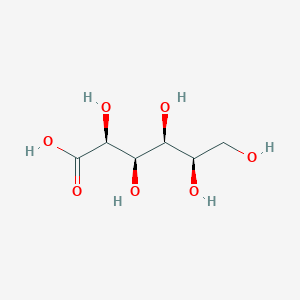
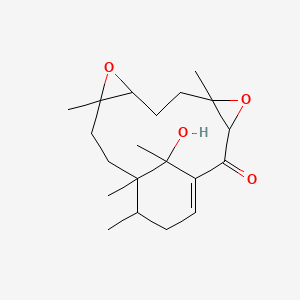
![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)
